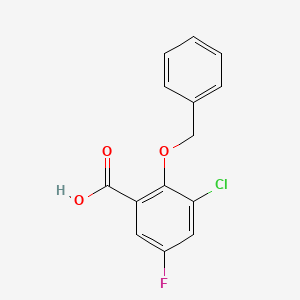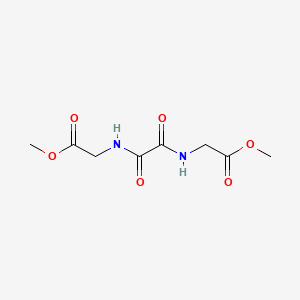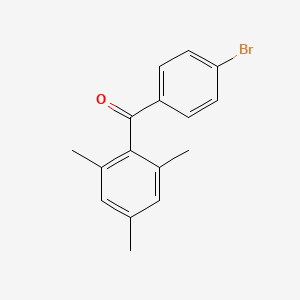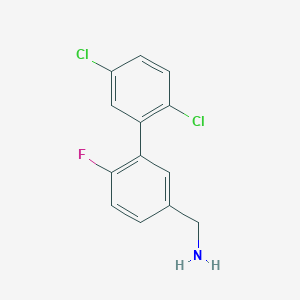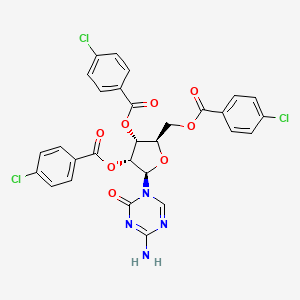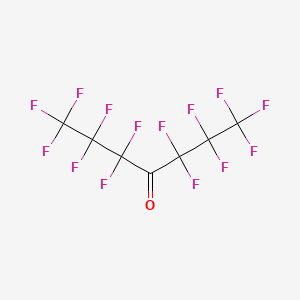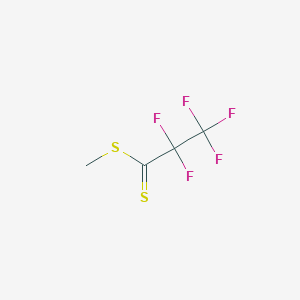
2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol is a chemical compound with the molecular formula C9H9Cl3FO It is characterized by the presence of two chlorine atoms, one fluorine atom, and one hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanone
- 2,2-Dichloro-1-(2-fluoro-6-methoxy-3-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C9H8Cl3FO |
|---|---|
Peso molecular |
257.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-chloro-6-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl3FO/c1-4-2-3-5(13)6(7(4)10)8(14)9(11)12/h2-3,8-9,14H,1H3 |
Clave InChI |
NKNDLGVECKCDNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


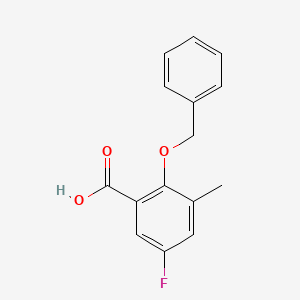

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
